Ethyl 2-(acetylamino)-6-bromo-7-{[(4-nitrophenyl)carbonyl]oxy}-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-6-bromo-7-[(4-nitrobenzoyl)oxy]-1-benzothiophene-3-carboxylate: is a complex organic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a bromine atom, an acetylamino group, and a nitrobenzoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(acetylamino)-6-bromo-7-[(4-nitrobenzoyl)oxy]-1-benzothiophene-3-carboxylate typically involves multiple steps. One common route starts with the bromination of benzothiophene, followed by the introduction of the acetylamino group through acetylation. The nitrobenzoyl ester is then introduced via esterification. Each step requires specific reaction conditions, such as the use of bromine in the presence of a catalyst for bromination, acetic anhydride for acetylation, and a suitable esterification agent for the final step .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. Continuous-flow systems allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Industry: In material science, the compound is explored for its potential use in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which ethyl 2-(acetylamino)-6-bromo-7-[(4-nitrobenzoyl)oxy]-1-benzothiophene-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. The nitrobenzoyl ester can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .
Comparison with Similar Compounds
- Ethyl 4-nitrobenzoylacetate
- Ethyl 2-((4-nitrobenzoyl)amino)benzoate
- Benzocaine (ethyl p-aminobenzoate)
Comparison: Ethyl 2-(acetylamino)-6-bromo-7-[(4-nitrobenzoyl)oxy]-1-benzothiophene-3-carboxylate is unique due to the presence of the benzothiophene ring, which imparts distinct electronic properties. Compared to ethyl 4-nitrobenzoylacetate, it has additional functional groups that allow for more diverse chemical reactions. Benzocaine, while also an ester, lacks the complexity and potential for varied interactions seen in the benzothiophene derivative .
Properties
Molecular Formula |
C20H15BrN2O7S |
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Molecular Weight |
507.3 g/mol |
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-(4-nitrobenzoyl)oxy-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H15BrN2O7S/c1-3-29-20(26)15-13-8-9-14(21)16(17(13)31-18(15)22-10(2)24)30-19(25)11-4-6-12(7-5-11)23(27)28/h4-9H,3H2,1-2H3,(H,22,24) |
InChI Key |
PYEGCPPLWJQCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)NC(=O)C |
Origin of Product |
United States |
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